molecular formula C7H5BrF3NO B065650 2-Bromo-4-(trifluoromethoxy)aniline CAS No. 175278-17-8

2-Bromo-4-(trifluoromethoxy)aniline

Cat. No. B065650
M. Wt: 256.02 g/mol
InChI Key: ROSTYHNIIDIBEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4-(trifluoromethoxy)aniline and related compounds involves several chemical processes. Ding Zhi-yuan (2011) outlined an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline, achieving a high yield of 97% and purity over 99.5% (Ding, 2011). Another study by Jingjing Kong et al. (2017) developed a convenient method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes from anilines, demonstrating the high potential of such compounds for further modifications (Kong et al., 2017).

Molecular Structure Analysis

The molecular structure and vibrational analysis of compounds similar to 2-Bromo-4-(trifluoromethoxy)aniline have been studied through experiments and theoretical calculations. B. Revathi et al. (2017) conducted an experimental and theoretical vibrational analysis, including hyperconjugation interactions and molecular electrostatic potential (MEP) surface analysis, which helps in understanding the effects of substituent positions on the molecular structure (Revathi et al., 2017).

Chemical Reactions and Properties

Several studies have focused on the chemical reactions involving 2-Bromo-4-(trifluoromethoxy)aniline derivatives. An example includes the work by Weidi Zeng et al. (2022), where 2-bromo-3,3,3-trifluoropropene was used in photocatalytic defluorinative reactions with N-aryl amino acids, showcasing the versatility of such compounds in organic synthesis (Zeng et al., 2022).

Physical Properties Analysis

The physical properties of 2-Bromo-4-(trifluoromethoxy)aniline derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. G. Yeap et al. (2012) investigated the liquid crystalline properties of anilines with different substituents, highlighting the influence of molecular structure on phase transition temperatures and mesomorphic properties (Yeap et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, define the utility of 2-Bromo-4-(trifluoromethoxy)aniline in synthetic chemistry. The study by M. Staudt et al. (2022) presents a transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, demonstrating the compound's adaptability in forming anilines with challenging substitution patterns (Staudt et al., 2022).

Scientific Research Applications

  • Synthesis of complex molecules : This compound can be used as a building block in the synthesis of various complex organic molecules . The specific molecules that can be synthesized depend on the other reagents and conditions used in the reaction.

  • Preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene : These are specific examples of molecules that can be synthesized using 4-Bromo-2-(trifluoromethoxy)aniline .

  • Heck cross-coupling reactions : While not directly related to “2-Bromo-4-(trifluoromethoxy)aniline”, its close relative “4-Bromoaniline” can serve as an aryl halide substrate in Heck cross-coupling reactions . It’s possible that “2-Bromo-4-(trifluoromethoxy)aniline” could be used in a similar manner.

  • Synthesis of complex molecules : This compound can be used as a building block in the synthesis of various complex organic molecules . The specific molecules that can be synthesized depend on the other reagents and conditions used in the reaction.

  • Preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene : These are specific examples of molecules that can be synthesized using 4-Bromo-2-(trifluoromethoxy)aniline .

  • Heck cross-coupling reactions : While not directly related to “2-Bromo-4-(trifluoromethoxy)aniline”, its close relative “4-Bromoaniline” can serve as an aryl halide substrate in Heck cross-coupling reactions . It’s possible that “2-Bromo-4-(trifluoromethoxy)aniline” could be used in a similar manner.

Safety And Hazards

2-Bromo-4-(trifluoromethoxy)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .

properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSTYHNIIDIBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350866
Record name 2-Bromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethoxy)aniline

CAS RN

175278-17-8
Record name 2-Bromo-4-trifluoromethoxyaniline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Franck, S Hostyn, B Dajka-Halász, Á Polonka-Bálint… - Tetrahedron, 2008 - Elsevier
Pd-catalyzed cyclodehydrohalogenation involving oxidative addition of aromatic C–Br or activated azaheteroaromatic C–Cl bonds and C(sp 2 )–H activation have been investigated at …
Number of citations: 55 www.sciencedirect.com
J Kwon, J Chung, S Byun… - Asian Journal of Organic …, 2016 - Wiley Online Library
A magnetically recyclable Pd‐Fe 3 O 4 heterodimeric nanocrystal system has been utilized as a catalyst for an efficient synthesis of 2‐substituted indoles from 2‐haloanilines. The …
Number of citations: 15 onlinelibrary.wiley.com
R Tan, P Jia, Y Rao, W Jia, A Hadzovic, Q Yu… - …, 2008 - ACS Publications
Three novel tetradentate ligands with quinoline functionalities, 1,2,4,5-tetrakis(6-ethylquinolin-8-yl)benzene, 1,2,4,5-tetrakis(6-tert-butylquinolin-8-yl)benzene, and 1,2,4,5-tetrakis(6-(…
Number of citations: 22 pubs.acs.org
MA El Ain, M Puiatti, ME Budén - European Journal of Organic …, 2022 - Wiley Online Library
A synthetic and mechanistic study of novel iterative double cyclization intramolecular S RN 1 reactions from diarylamines bearing two aryl halide moieties was carried out. This …
S Hayashi, N Ueno, A Murase, Y Nakagawa… - European journal of …, 2012 - Elsevier
Cyclooxygenase (COX) is a key rate-limiting enzyme for prostaglandin (PG) production cascades in the human body. The mechanisms of both the anti-inflammation effects and the side-…
Number of citations: 57 www.sciencedirect.com
T Deng - 2022 - search.proquest.com
N-Heterocycles are an important array of compounds which widely spread in natural products, pharmaceuticals, and materials. The synthesis of N-heterocycles is interesting and …
Number of citations: 3 search.proquest.com
R Tan - 2011 - library-archives.canada.ca
The objective of this thesis is to explore quinoline and pyridine functionalized multidentate ligand systems that are capable of accommodating two metal species and to study the …
Number of citations: 3 library-archives.canada.ca
VA Vaillard, JF Guastavino, ME Budén… - The Journal of …, 2012 - ACS Publications
The synthesis of a series of 6-substituted 2-pyrrolyl and 2-indolyl benzoxazoles by photostimulated C–O cyclization of anions from 2-pyrrole carboxamides, 2-indole carboxamides, or 3-…
Number of citations: 28 pubs.acs.org
JJ Winter-Holt, C Bardelle, E Chiarparin… - Journal of Medicinal …, 2022 - ACS Publications
ATAD2 is an epigenetic bromodomain-containing target which is overexpressed in many cancers and has been suggested as a potential oncology target. While several small molecule …
Number of citations: 11 pubs.acs.org
S Naoe - 2016 - repository.kulib.kyoto-u.ac.jp
Fused-ring scaffolds are found in a wide range of natural and synthetic products exhibiting various functions and biological activities. The development of efficient methods for direct …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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